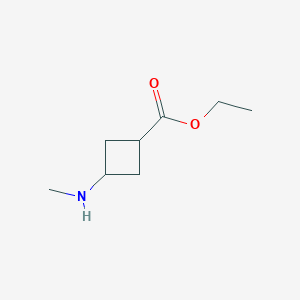![molecular formula C11H13N3O B2439301 [1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 2098088-57-2](/img/structure/B2439301.png)
[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H12O . It has a molecular weight of 136.19 . The compound is white to yellow to brown solid in its physical form .
Physical And Chemical Properties Analysis
“(2,6-Dimethylphenyl)methanol” is a white to yellow to brown solid . It has a molecular weight of 136.19 .Aplicaciones Científicas De Investigación
Catalysis
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to the specified compound, was found to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions in water or neat conditions. This complex demonstrated low catalyst loadings, compatibility with free amino groups, and efficient catalysis at room temperature, making it a notable catalyst for CuAAC reactions (Ozcubukcu et al., 2009).
Corrosion Inhibition
Compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) have been investigated as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds in reducing corrosion was significantly noted, showcasing the potential of triazole derivatives in protective applications (Ma et al., 2017).
Organometallic Chemistry
Research on fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine inverse “Click” ligands demonstrated the synthesis of electronically tuned complexes. These complexes were characterized for their electronic properties using various spectroscopic and voltammetry techniques, contributing valuable information to the field of organometallic chemistry (Anderson et al., 2013).
Material Science
The synthesis and investigation of novel aziridine-1,2,3-triazole hybrid derivatives showcased the potential of these compounds in material science, particularly for their anticancer activity. These derivatives offer insights into the development of new materials with potential biomedical applications (Dong et al., 2017).
Photophysics and Fluorescence
N-2-Aryl-1,2,3-Triazoles were identified as a novel class of blue emitting fluorophores. Their synthesis and photophysical properties study offered new perspectives in the design of materials with specific light-emitting properties, contributing to the advancement in the field of photophysics and fluorescence (Padalkar et al., 2015).
Synthesis and Chemical Properties
The study of molecular complexes involving 1,2,3-triazoles highlighted their unique interactions and properties. These studies contribute to a deeper understanding of chemical interactions and synthesis techniques, expanding the knowledge in the field of chemical synthesis and molecular design (Toda et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2,6-dimethylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-9(2)11(8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWFBTTWQLDTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)


![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)
